molecular formula C22H15ClF3N3S B2577268 2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone CAS No. 478043-99-1

2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone

Cat. No.: B2577268
CAS No.: 478043-99-1
M. Wt: 445.89
InChI Key: CUBMUTBLSJLTFF-BRPDVVIDSA-N
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Description

2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone is a useful research compound. Its molecular formula is C22H15ClF3N3S and its molecular weight is 445.89. The purity is usually 95%.
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Biological Activity

The compound 2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone (CAS: 478043-99-1) is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its inhibition of cholinesterase enzymes, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H15ClF3N3S
  • Molecular Weight : 445.89 g/mol
  • Purity : >90%

The compound features a complex structure with a hydrazone linkage, which is known for contributing to various biological activities. The presence of the trifluoromethyl group and the chlorobenzyl moiety enhances its interaction with biological targets.

1. Enzyme Inhibition

Recent studies have highlighted the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by hydrazone derivatives, including those similar to our compound. The inhibition potency is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.

  • IC50 Values :
    • AChE: Ranges from 46.8 to 137.7 µM
    • BuChE: Ranges from 19.1 to 881.1 µM

The compound demonstrated significant AChE inhibition, suggesting its potential as a therapeutic agent for cognitive disorders .

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various eukaryotic cell lines revealed that compounds with similar structures exhibited no apparent cytotoxicity at concentrations up to 100 µM. This finding is promising for further development as it indicates a favorable safety profile .

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the introduction of electronegative substituents at specific positions on the phenyl ring enhances inhibitory activity against cholinesterases. The presence of the trifluoromethyl group significantly improves enzyme binding affinity due to its electron-withdrawing properties, which stabilize the transition state during enzyme catalysis .

Case Study 1: Cholinesterase Inhibition

A study focused on a series of hydrazones derived from trifluoromethylbenzohydrazide showed that modifications in the benzaldehyde component significantly affected AChE and BuChE inhibition profiles. The most effective compounds were identified, providing insights into optimizing hydrazone derivatives for enhanced therapeutic efficacy against Alzheimer's disease .

Case Study 2: Anticancer Potential

Another investigation explored the anticancer properties of indole-based hydrazones, which revealed promising activity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, suggesting that compounds like our target may also possess antitumor properties .

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-1H-indol-3-yl]-[3-(trifluoromethyl)phenyl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF3N3S/c23-16-10-8-14(9-11-16)13-30-21-20(18-6-1-2-7-19(18)27-21)29-28-17-5-3-4-15(12-17)22(24,25)26/h1-12,27H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPZUKMTVDRZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)SCC3=CC=C(C=C3)Cl)N=NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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